(R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
Description
This compound is a structurally complex molecule featuring a 1,4-diazepane core substituted with a benzyl group at the 4-position and a methyl group at the 7-position. The diazepane moiety is linked via a methanone bridge to a 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl group. Its molecular formula is C24H27N5O (calculated), with a molecular weight of 401.51 g/mol (estimated). The compound shares structural homology with suvorexant, a clinically approved orexin receptor antagonist, but differs in the substitution pattern on the diazepane ring (benzyl vs. benzoxazol) .
Properties
IUPAC Name |
[(7R)-4-benzyl-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-18-8-9-22(28-24-11-12-25-28)21(16-18)23(29)27-15-14-26(13-10-19(27)2)17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWURUAZLCYLTK-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601106869 | |
| Record name | [(7R)-Hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601106869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620097-07-5 | |
| Record name | [(7R)-Hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620097-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(7R)-Hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601106869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, often referred to as a derivative of suvorexant, has garnered attention for its potential biological activities, particularly in the context of orexin receptor antagonism and its implications in sleep disorders and other neurobiological conditions.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- CAS Number : 1620097-07-5
- Molecular Weight : 299.37 g/mol
- Synonyms : Suvorexant Impurity 4, (R)-(7-Methyl-1,4-diazepan-1-yl)(5-Methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
Orexin Receptor Antagonism
The primary biological activity associated with this compound is its role as an orexin receptor antagonist . Orexins (also known as hypocretins) are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to the treatment of sleep disorders such as insomnia.
Studies have indicated that compounds similar to this compound can effectively block the orexin receptors OX1 and OX2. This blockade results in decreased wakefulness and increased sleep duration in preclinical models .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant activity against various human cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 27.3 | Induces apoptosis and cell cycle arrest |
| SW480 (Colon cancer) | 6.2 | Cytotoxic activity through apoptosis |
| A549 (Lung cancer) | Not specified | Potential antiproliferative effects |
These findings suggest that the compound may possess anticancer properties alongside its neuropharmacological effects .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Orexin Antagonism : Research has shown that selective orexin receptor antagonists can significantly improve sleep quality in patients with insomnia. The pharmacological profile of this compound indicates potential therapeutic applications for sleep disorders .
- Anticancer Activity : A series of related compounds were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated promising anticancer activities with specific derivatives showing enhanced potency against breast and colon cancer cells .
- Triazole Derivatives : The incorporation of triazole moieties has been associated with enhanced biological activities including antimicrobial and anticancer properties. This suggests that the triazole component in the structure may contribute to the overall efficacy of the compound .
Scientific Research Applications
Pharmaceutical Development
The primary application of (R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone lies in its role as an impurity or intermediate in the synthesis of suvorexant. Research has focused on optimizing the synthesis pathways to enhance yield and purity. The compound acts as a crucial building block in the development of orexin receptor antagonists, which are significant for treating sleep disorders and other related conditions .
Mechanism of Action Studies
Studies have explored the mechanism of action of compounds related to suvorexant and its intermediates. The interaction with orexin receptors is critical for understanding how these compounds can modulate sleep-wake cycles. The structural characteristics of this compound contribute to its binding affinity and selectivity towards orexin receptors .
Analytical Chemistry
The compound is also utilized in analytical chemistry for the development of methods to detect impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify this compound during the quality control processes of suvorexant production .
Preliminary studies have indicated that compounds similar to this compound may exhibit additional biological activities beyond orexin receptor antagonism. Research is ongoing to evaluate their effects on various biological pathways and potential therapeutic applications in other disorders such as anxiety and depression .
Case Study 1: Synthesis Optimization
A study published in Organic Process Research & Development detailed a novel synthetic route for producing suvorexant that included this compound as an intermediate. The researchers optimized reaction conditions to improve yield by 30% compared to traditional methods .
Case Study 2: Receptor Binding Affinity
Research conducted at a pharmacology lab investigated the binding affinity of various suvorexant analogs including our compound of interest. Results indicated that modifications in the diazepane ring significantly impacted receptor binding efficacy and selectivity towards orexin receptors .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Functional and Pharmacological Comparisons
- Suvorexant: Structure-Activity Relationship (SAR): The 5-chloro-benzoxazol group enhances binding affinity to orexin receptors (OX1/OX2) compared to benzyl-substituted analogs. Pharmacokinetics: Low solubility (0.39 g/L) and high lipophilicity contribute to prolonged half-life (~12 hours) and CNS penetration .
- Target Compound: SAR: Replacement of benzoxazol with benzyl may reduce receptor affinity but improve metabolic stability due to decreased electrophilicity.
- Compound: Lacks orexin-targeting motifs but shares triazole and sulfonyl groups, which are common in kinase inhibitors or antimicrobial agents. No direct pharmacological overlap with the target compound .
Physicochemical and ADME Properties
| Property | Target Compound | Suvorexant | Compound |
|---|---|---|---|
| Solubility (25°C) | <1 g/L (est.) | 0.39 g/L | 0.39 g/L |
| logP (Calculated) | ~3.5 | ~4.2 | ~2.8 |
| Metabolic Stability | Moderate (est.) | High (CYP3A4 substrate) | Low (est.) |
Research Findings and Implications
- Orexin Receptor Selectivity : Suvorexant exhibits dual OX1/OX2 antagonism (Ki = 0.55 nM and 0.35 nM, respectively). The target compound’s benzyl substitution may shift selectivity toward OX2, analogous to structurally simplified orexin antagonists .
- Therapeutic Potential: While suvorexant is used for insomnia, the target compound’s reduced potency could make it suitable for adjunctive therapies with lower sedation risks.
- Synthetic Challenges : The benzyl group in the target compound simplifies synthesis compared to suvorexant’s benzoxazol, which requires multistep heterocyclic coupling .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, and what are the critical reaction conditions?
- Answer : The compound is synthesized via multi-step protocols involving key intermediates such as a diazepane core and a substituted phenyltriazole moiety. A patented method (EP 2 680 697 B1) describes:
- Step 1 : Acylation of the diazepane core using 5-chloro-1,3-benzoxazol-2-yl chloride under basic conditions (e.g., NaH in THF).
- Step 2 : Coupling with 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Critical conditions : Inert atmosphere (N₂/Ar), controlled temperature (0–60°C), and purification by column chromatography .
Q. How is the stereochemical configuration (R) of the diazepane moiety verified during synthesis?
- Answer : Chiral HPLC or polarimetry is used to confirm enantiomeric purity. X-ray crystallography of intermediates (e.g., 7-methyl-1,4-diazepane derivatives) provides definitive stereochemical assignment. Comparative NMR analysis with known (R)-configured standards may also validate the configuration .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Answer :
- Elemental analysis (CHNS) to confirm elemental composition .
- FTIR for functional group identification (e.g., carbonyl stretch at ~1650 cm⁻¹).
- NMR (¹H/¹³C) to resolve benzyl, triazole, and diazepane proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What in vitro assays are used to assess its activity as an orexin receptor antagonist?
- Answer :
- Radioligand binding assays (e.g., competition with [³H]-orexin-A in CHO-K1 cells expressing OX₁/OX₂ receptors) to measure IC₅₀ values.
- Calcium flux assays using FLIPR Tetra to quantify receptor antagonism via inhibition of orexin-induced Ca²⁺ signaling .
Advanced Research Questions
Q. How can contradictory binding affinity data between OX₁ and OX₂ receptors be resolved?
- Answer : Contradictions may arise from receptor subtype-specific allosteric modulation or assay variability. Strategies include:
- Comparative molecular dynamics simulations to analyze ligand-receptor interactions.
- Site-directed mutagenesis of key residues (e.g., His³⁵⁴ in OX₂) to identify binding determinants.
- Orthogonal assays (e.g., BRET for receptor conformational changes) to validate functional antagonism .
Q. What strategies optimize the synthetic yield of the triazole-phenyl methanone intermediate?
- Answer :
- Design of Experiments (DoE) to optimize reaction variables (e.g., temperature, catalyst loading).
- Flow chemistry for precise control of exothermic steps (e.g., triazole ring formation).
- Heuristic algorithms (e.g., Bayesian optimization) to iteratively improve yield and reduce byproducts .
Q. How do metabolic stability studies inform structural modifications for improved pharmacokinetics?
- Answer :
- Liver microsome assays identify metabolic hotspots (e.g., oxidation of the benzyl group).
- Isotopic labeling (²H/¹⁴C) tracks degradation pathways.
- Rational modifications : Introducing electron-withdrawing groups (e.g., -CF₃) or replacing labile bonds (e.g., ester-to-amide) .
Q. What computational methods predict off-target interactions with non-orexin GPCRs?
- Answer :
- Docking studies using homology models of GPCRs (e.g., serotonin 5-HT₂C) to screen for cross-reactivity.
- Machine learning models trained on GPCR-ligand databases (e.g., ChEMBL) to prioritize in vitro testing .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Analytical Data
| Intermediate | Analytical Method | Critical Data | Reference |
|---|---|---|---|
| Diazepane core (R-configuration) | Chiral HPLC | Retention time: 12.3 min (R), 14.7 min (S) | |
| Triazole-phenyl methanone | ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 2H, triazole), 7.45 (d, J=8.5 Hz, Ar-H) |
Table 2 : In Vitro Orexin Receptor Antagonism Data
| Receptor Subtype | IC₅₀ (nM) | Assay Type | Cell Line | Reference |
|---|---|---|---|---|
| OX₁ | 12.4 ± 1.2 | Radioligand binding | CHO-K1/OX₁ | |
| OX₂ | 3.8 ± 0.6 | Calcium flux (FLIPR) | HEK293/OX₂ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
